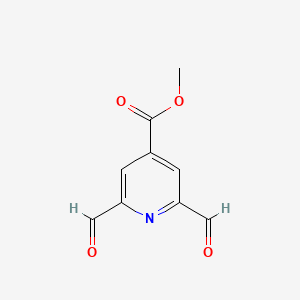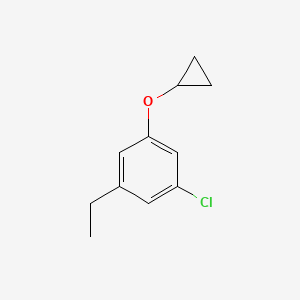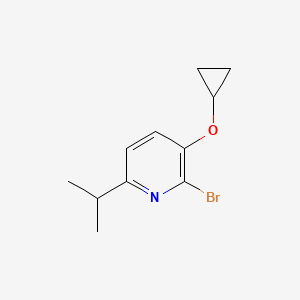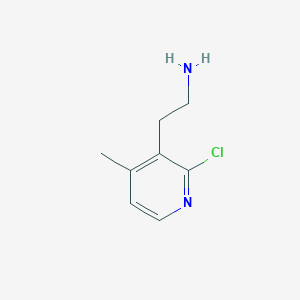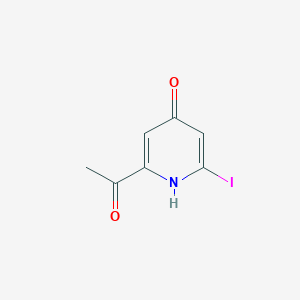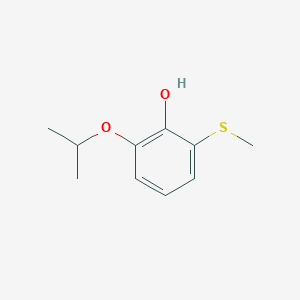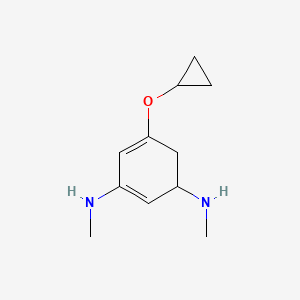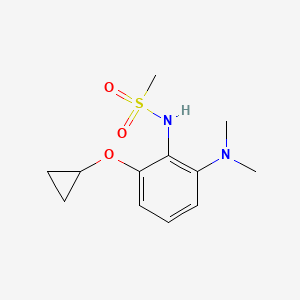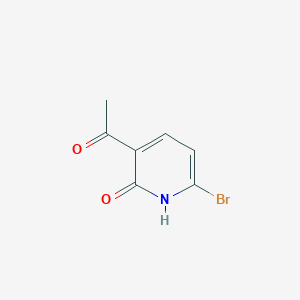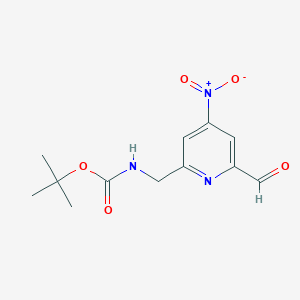
Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H15N3O5 and a molecular weight of 281.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a nitro group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate . The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Tert-butyl (6-carboxy-4-nitropyridin-2-YL)methylcarbamate.
Reduction: Tert-butyl (6-formyl-4-aminopyridin-2-YL)methylcarbamate.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (4-nitropyridin-2-yl)methylcarbamate: Similar structure but with different substitution patterns on the pyridine ring.
Tert-butyl (4-chloropyridin-2-yl)methylcarbamate: Contains a chlorine atom instead of a nitro group.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Contains both bromine and chlorine atoms on the pyridine ring.
Propriétés
Formule moléculaire |
C12H15N3O5 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
tert-butyl N-[(6-formyl-4-nitropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15N3O5/c1-12(2,3)20-11(17)13-6-8-4-10(15(18)19)5-9(7-16)14-8/h4-5,7H,6H2,1-3H3,(H,13,17) |
Clé InChI |
OZIZJSXASOQHIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




